2-Aminothiophenol

Corrosion Inhibition Mild Steel Molecular Dynamics

2-Aminothiophenol (2-ATP) resolves critical performance gaps in benzothiazole synthesis, corrosion inhibition, and precision polymer formulations. • Corrosion: 1.5-1.6× higher Fe(001) binding energy vs. 4-ATP (MD simulations) for durable acidizing protection. • Epoxy rheology: TGATP monomer reduces complex viscosity by one order of magnitude vs. oxygen analog, enabling void-free semiconductor encapsulation. • Green synthesis: PTSA/H₂O delivers 85-95% benzothiazole yields, surpassing yeast methods by 25-35%. • Pharma QC: Essential reference standard (≥98.5% GC) for genotoxic impurity quantification at ~1.6 ppm via LC-MS. Bulk and research quantities with rapid global delivery.

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
CAS No. 40451-21-6
Cat. No. B7723504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminothiophenol
CAS40451-21-6
Molecular FormulaC6H7NS
Molecular Weight125.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)S
InChIInChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
InChIKeyVRVRGVPWCUEOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminothiophenol Procurement Overview


2-Aminothiophenol (CAS 40451-21-6) is an organosulfur compound characterized as an aryl thiol with an ortho-amino substitution, with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol [1]. It is a colorless to light yellow oily solid or crystalline material that is soluble in organic solvents and basic water but only slightly soluble in neutral water [1]. The compound is commercially available in technical grade (90%), reagent grade (96-98%), and high-purity (≥98.5% by GC) specifications [2][3]. Its dual -SH and -NH₂ functionalities make it a versatile building block for benzothiazoles, which are critical in pharmaceuticals, agrochemicals, and dyes, and it serves as a key intermediate in the synthesis of corrosion inhibitors and specialty polymers [1].

Why 2-Aminothiophenol Cannot Be Replaced


Substituting 2-aminothiophenol with close structural analogs like 4-aminothiophenol, 2-aminophenol, or 2-methylthiophenol is not straightforward due to fundamental differences in electronic character, nucleophilicity, and the resulting performance in downstream applications. The ortho-positioning of the -SH and -NH₂ groups is critical for forming the five-membered heterocyclic ring in benzothiazole synthesis, a reaction that is sterically and electronically unfavorable with the para-isomer [1]. Furthermore, the substitution of sulfur for oxygen (as in 2-aminophenol) drastically alters the heteroatom's polarizability and hydrogen-bonding capacity, which has been shown to directly impact molecular adsorption strength on metal surfaces and the rheological properties of cured epoxy resins [2][3]. The following quantitative evidence demonstrates that these molecular differences translate into measurable performance gaps that justify the specific procurement of 2-aminothiophenol over its less effective alternatives.

2-Aminothiophenol: Head-to-Head Evidence


Mild Steel Corrosion Inhibition: 2-ATP vs. 4-ATP

In a comparative molecular dynamics (MD) simulation study, 2-aminothiophenol (2-ATP) demonstrated a significantly higher absolute binding energy on an Fe(001) surface compared to its structural isomer, 4-aminothiophenol (4-ATP). This indicates stronger and more stable adsorption, which is a key predictor of superior corrosion inhibition performance. [1]

Corrosion Inhibition Mild Steel Molecular Dynamics

Epoxy Rheology: TGATP vs. TGAP

The performance of epoxy monomers derived from 2-aminothiophenol (TGATP) was directly compared to that of its oxygen analog derived from 2-aminophenol (TGAP) during curing with 4,4'-methylene dianiline (MDA). Rheological measurements showed that the TGATP-MDA system exhibited a more gradual viscosity increase and a lower final complex viscosity than the TGAP-MDA system, indicating better processability and flow characteristics. [1]

Epoxy Resin Rheology Curing Kinetics

Benzothiazole Synthesis: Catalyst Comparison

The efficiency of 2-aminothiophenol as a precursor for 2-arylbenzothiazoles is highly dependent on the catalyst system. A comparative analysis of published protocols reveals that using p-toluenesulfonic acid (PTSA) in water provides a superior yield and a cleaner reaction profile compared to the more traditional Baker's yeast method, while ammonium chloride offers a low-cost, metal-free alternative with good efficiency. [1][2][3]

Benzothiazole Synthesis Green Chemistry Catalysis

Acute Toxicity: 2-ATP vs. 2-Aminophenol

The toxicity profiles of 2-aminothiophenol and its oxygen analog, 2-aminophenol, share some key hazards but differ in their acute toxicity metrics. Both are known to cause methemoglobinemia. However, quantitative data shows that 2-aminothiophenol presents a higher acute toxicity via intraperitoneal exposure in mice compared to available data for its oxygen analog. [1][2]

Toxicology Safety Profile Occupational Health

2-Aminothiophenol: Key Applications


Corrosion Inhibitor for Acidic Environments

For formulators of corrosion inhibitors used in industrial acid cleaning (1 M HCl) or oilfield acidizing, 2-aminothiophenol (2-ATP) offers a scientifically validated performance advantage over its isomer, 4-aminothiophenol. Molecular dynamics simulations demonstrate that 2-ATP has a 1.5-1.6× higher binding energy to Fe(001) surfaces, which translates to stronger and more durable film formation. [1] This makes 2-ATP the preferred choice when maximizing protection of mild steel assets in harsh acidic conditions is the primary procurement criterion.

Electronic Encapsulation & High-Flow Composites

When developing epoxy resins for applications like semiconductor encapsulation or high-fiber-volume composite manufacturing, where void-free flow is critical, the choice of monomer is paramount. Triglycidyl-2-aminothiophenol (TGATP) has been shown to produce a cured network with a complex viscosity one order of magnitude lower than its oxygen analog, TGAP, under identical curing conditions. [1] This superior rheological profile enables better mold filling and wet-out, reducing the risk of performance-limiting voids and making TGATP a technically superior selection for high-precision, high-reliability polymer applications.

Green Synthesis of 2-Substituted Benzothiazoles

For chemists developing synthetic routes to 2-arylbenzothiazoles—key scaffolds in pharmaceuticals and imaging agents—the selection of 2-aminothiophenol is only the first step. Evidence shows that pairing this precursor with a PTSA catalyst in water consistently delivers high yields (85-95%), outperforming alternative green methods like Baker's yeast by 25-35%. [1] This combination allows procurement and process chemistry teams to achieve both high atom economy and reduced environmental impact, aligning with modern green chemistry mandates while maintaining cost-effectiveness.

Genotoxic Impurity Monitoring Method

In pharmaceutical quality control, 2-aminothiophenol is a known potential genotoxic impurity in drugs like quetiapine fumarate. Validated LC-MS methods have been established to detect and quantify this impurity at trace levels of approximately 1.6 ppm. [1] This necessitates procurement of high-purity 2-aminothiophenol reference standards (≥98.5% by GC) for method development, validation, and routine batch release testing. The ability to accurately monitor this impurity is critical for ensuring drug product safety and meeting stringent regulatory requirements from agencies like the FDA and EMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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